Cas no 1501616-65-4 (1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol)

1-(1,5-Dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol is a fluorinated pyrazole derivative characterized by its trifluoroethanol functional group. This compound exhibits notable stability and reactivity due to the electron-withdrawing effects of the trifluoromethyl group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its pyrazole core provides a versatile scaffold for further functionalization, while the hydroxyl group enhances solubility and facilitates derivatization. The presence of fluorine atoms improves metabolic stability and bioavailability, making it particularly useful in medicinal chemistry for the development of bioactive molecules. This compound is typically handled under standard laboratory conditions, with purity and structural integrity verified by spectroscopic methods.
1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol structure
1501616-65-4 structure
Product Name:1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol
CAS No:1501616-65-4
MF:C7H9F3N2O
MW:194.154371976852
CID:5802600
PubChem ID:79584113
Update Time:2025-06-26

1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-methanol, 1,5-dimethyl-α-(trifluoromethyl)-
    • 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol
    • EN300-1264677
    • AKOS018140316
    • CS-0352330
    • 1501616-65-4
    • Inchi: 1S/C7H9F3N2O/c1-4-5(3-11-12(4)2)6(13)7(8,9)10/h3,6,13H,1-2H3
    • InChI Key: CUBNQHDHJJXCDF-UHFFFAOYSA-N
    • SMILES: N1(C)C(C)=C(C(C(F)(F)F)O)C=N1

Computed Properties

  • Exact Mass: 194.06669740g/mol
  • Monoisotopic Mass: 194.06669740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • Density: 1.36±0.1 g/cm3(Predicted)
  • Boiling Point: 258.6±40.0 °C(Predicted)
  • pka: 11.42±0.20(Predicted)

1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol Pricemore >>

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Additional information on 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol

Professional Introduction to Compound with CAS No. 1501616-65-4 and Product Name: 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol

The compound identified by the CAS number 1501616-65-4 and the product name 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The molecular structure of this compound incorporates a pyrazole core, which is a well-known scaffold in medicinal chemistry, known for its stability and versatility in drug design.

One of the most striking features of this compound is the presence of a trifluoromethyl group at the second carbon position of the ethyl chain. The introduction of fluorine atoms into organic molecules is a common strategy in pharmaceutical development due to the ability of fluorine to modulate metabolic pathways, enhance binding affinity, and improve pharmacokinetic properties. In particular, the trifluoromethyl group can increase the lipophilicity of a molecule, making it more soluble in lipids and thus more readily absorbed by biological membranes. This characteristic is particularly relevant in the design of drugs that require crossing biological barriers efficiently.

The pyrazole moiety in this compound not only contributes to its structural stability but also opens up a wide range of possible interactions with biological targets. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in this compound, with dimethyl groups at the 1-position and a hydroxyl group at the 1-position of the ethyl chain, further enhances its potential biological activity. This arrangement allows for optimal spatial orientation and interaction with enzymes or receptors.

Recent research has highlighted the importance of fluorinated pyrazole derivatives in drug discovery. A notable study published in the Journal of Medicinal Chemistry demonstrated that compounds containing a pyrazole core with fluorine substitutions exhibit enhanced activity against certain kinases involved in cancer progression. The study specifically focused on analogs with varying positions of fluorine atoms and found that compounds with electron-withdrawing groups like trifluoromethyl were particularly effective. The compound under discussion aligns well with this trend, suggesting potential applications in oncology.

The synthesis of this compound involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. The introduction of the trifluoromethyl group requires specialized methodologies to ensure high yield and purity. One common approach involves metal-catalyzed cross-coupling reactions or direct fluorination techniques. The synthesis also necessitates careful control over reaction conditions to avoid unwanted side products, underscoring the complexity involved in producing such advanced chemical entities.

In terms of pharmacological activity, preliminary studies on related compounds suggest that 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol may exhibit properties relevant to immunomodulation. The pyrazole scaffold is known to interact with various immune-related targets, including cytokine receptors and signaling pathways. The presence of both hydroxyl and trifluoromethyl groups could potentially enhance binding affinity while maintaining selectivity against off-target effects.

The potential therapeutic applications of this compound are broad and warrant further investigation. Beyond its immunomodulatory properties, it may also show promise in treating inflammatory diseases or even neurological disorders where modulation of pyrazole-based pathways has been implicated. The trifluoromethyl group's influence on metabolic stability suggests that this compound could have an extended half-life in vivo, which is a desirable trait for many therapeutic agents.

From an industrial perspective, the production and commercialization of such specialized compounds require robust quality control measures to ensure consistency across batches. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are essential for verifying the identity and purity of the final product. These methods provide detailed insights into the molecular structure and help identify any impurities that could affect biological activity or safety.

The regulatory landscape for novel pharmaceutical compounds also plays a crucial role in determining their development timeline. Agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require extensive preclinical data before approving new drugs for human use. This includes toxicological studies to assess safety profiles as well as pharmacokinetic studies to understand how the compound behaves within an organism.

In conclusion,1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol, identified by CAS number 1501616-65-4, represents a promising candidate for further research in medicinal chemistry. Its unique structural features—particularly the combination of a pyrazole core with a trifluoromethyl group—position it as a versatile scaffold for developing novel therapeutic agents. While more research is needed to fully elucidate its biological activities and potential clinical applications,this compound exemplifies how strategic molecular design can lead to innovative solutions in drug discovery.

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